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Compound of Interest

Compound Name: 2-Methylheptanal

Cat. No.: B049883

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Methylheptanal (CsH160, Molecular Weight: 128.21 g/mol ), a branched-chain aldehyde. The
following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data, along with the experimental protocols for these analytical techniques.
This information is crucial for the identification, characterization, and quality control of this
compound in research and development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a
molecule.

'H NMR Data (Predicted)

The 'H NMR spectrum of 2-Methylheptanal is predicted to show distinct signals corresponding
to the different proton environments in the molecule. The aldehydic proton is expected to be the
most downfield signal due to the deshielding effect of the carbonyl group.
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Chemical Shift (8)

Multiplicity Integration Assignment
ppm
~9.6 Doublet 1H H-1 (Aldehyde)
~2.3 Multiplet 1H H-2
~1.1 Doublet 3H C2-CHs
~1.2-1.6 Multiplet 8H H-3, H-4, H-5, H-6
~0.9 Triplet 3H H-7

Note: Predicted data is based on established chemical shift values and coupling patterns for

similar aliphatic aldehydes.

13C NMR Data (Predicted)

The 3C NMR spectrum provides information on the different carbon environments. The

carbonyl carbon is characteristically found at the low-field end of the spectrum.

Chemical Shift (8) ppm Assighment
~205 C-1 (C=0)
~50 C-2

~15 C2-CHs

~35 C-3

~29 C-4

~22 C-5

~31 C-6

~14 C-7

Note: Predicted data is based on typical chemical shift values for aliphatic aldehydes.

Experimental Protocol: NMR Spectroscopy
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Sample Preparation:

o Approximately 5-25 mg of 2-Methylheptanal is dissolved in 0.5-0.7 mL of a deuterated
solvent (e.g., Chloroform-d, CDCIs).[1]

e The solution is transferred to a 5 mm NMR tube.

Data Acquisition:

The NMR spectra are acquired on a spectrometer operating at a frequency of, for example,
400 MHz for tH NMR and 100 MHz for 13C NMR.

e For 'H NMR, the spectral width is typically set from -1 to 11 ppm.
e For 3C NMR, the spectral width is typically set from -10 to 220 ppm.

e The data is acquired with a sufficient number of scans to achieve an adequate signal-to-
noise ratio.

o Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g.,
tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their
characteristic vibrational frequencies.

IR Spectral Data

The IR spectrum of 2-Methylheptanal will prominently feature a strong absorption band for the
carbonyl group and characteristic bands for the aldehydic C-H bond.
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Functional Group

Wavenumber (cm~12) Intensity .

Assignment
~2960, ~2870 Strong C-H stretch (alkane)
~2820, ~2720 Medium C-H stretch (aldehyde)
~1730 Strong C=0 stretch (aldehyde)
~1465 Medium C-H bend (alkane)

Experimental Protocol: FTIR Spectroscopy

Sample Preparation (Neat Liquid):

o Adrop of neat 2-Methylheptanal is placed on the surface of an Attenuated Total Reflectance
(ATR) crystal or between two salt plates (e.g., NaCl or KBr).[2][3][4][5]

o For the salt plate method, a second plate is placed on top to create a thin liquid film.[3]
Data Acquisition:
e Abackground spectrum of the empty ATR crystal or salt plates is recorded.

e The sample is placed in the spectrometer, and the IR spectrum is recorded, typically in the
range of 4000-400 cm~1.[2]

o The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, which aids in its identification and structural elucidation.

Mass Spectral Data

The electron ionization (El) mass spectrum of 2-Methylheptanal is characterized by a
molecular ion peak and several fragment ions. The NIST Mass Spectrometry Data Center
provides a reference spectrum for 2-methylheptanal.[6]
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Possible Fragment

mlz Relative Intensity .
Assignment
128 Low [M]* (Molecular lon)
M - CsH7]* (Loss of propyl
85 Moderate [ ) HT propy
radical)
McLafferty rearrangement
70 Moderate
product
58 High [C3HeO]*
57 High [CaHo]*
43 High [CsH7]* (Propyl cation)
41 High [CsHs]* (Allyl cation)

Data is based on the mass spectrum available in the NIST WebBook and common
fragmentation patterns of aldehydes.[6] PubChem lists the top three peaks in the GC-MS data
as m/z 58, 57, and 41.[7]

Experimental Protocol: Electron lonization Mass
Spectrometry (EI-MS)

Sample Introduction:

« A small amount of 2-Methylheptanal is introduced into the mass spectrometer, often via a
gas chromatograph (GC-MS) for separation and purification.

e The sample is vaporized in the ion source.[8][9]
lonization and Fragmentation:

 In the ion source, the vaporized molecules are bombarded with a beam of high-energy
electrons (typically 70 eV).[10][11]

e This causes the molecules to ionize and fragment.
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Detection:

e The resulting positively charged ions are accelerated and separated based on their mass-to-
charge ratio (m/z) by a mass analyzer.

o A detector records the abundance of each ion, generating a mass spectrum.

Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the spectroscopic analysis of 2-
Methylheptanal.
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Caption: Workflow for the spectroscopic characterization of 2-Methylheptanal.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [Spectroscopic Profile of 2-Methylheptanal: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b049883#spectroscopic-data-for-2-methylheptanal-
nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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